2-Aminocinnamic acid

Descripción general

Descripción

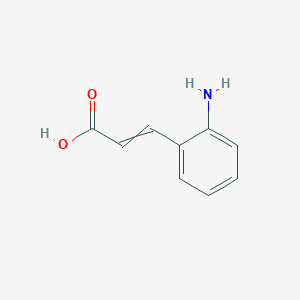

2-Aminocinnamic acid is an organic compound that belongs to the class of cinnamic acids It is characterized by the presence of an amino group attached to the alpha carbon of the cinnamic acid structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Aminocinnamic acid can be synthesized through several methods. One common approach involves the cyanide-catalyzed imino-Stetter reaction. In this method, aldimines derived from this compound derivatives and a commercially available aldehyde are subjected to the imino-Stetter reaction, resulting in the formation of indole-3-acetic acid derivatives . Another method involves the Heck reaction of ortho-iodoaniline derivatives with acrylonitrile, followed by the imino-Stetter reaction to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity, making it suitable for various applications in pharmaceuticals and materials science.

Análisis De Reacciones Químicas

Cyanide-Catalyzed Imino-Stetter Reactions

This reaction enables the synthesis of 2-vinylindole-3-acetic acid derivatives, leveraging 2-aminocinnamic acid derivatives as precursors. The process involves:

-

Substrate Scope :

| Entry | R¹ (2-Aminocinnamate) | R² (Aldehyde) | Yield (%) |

|---|---|---|---|

| 1 | OEt | Ph | 92 |

| 2 | OMe | 4-MeO-C₆H₄ | 88 |

| 3 | OBn | 4-NO₂-C₆H₄ | 85 |

-

Mechanistic Insight :

The reaction proceeds via nucleophilic cyanide attack on the aldimine, forming a transient Breslow intermediate that undergoes -hydride shift and cyclization .

Microwave-Assisted Hydrolysis for Bioactive Derivatives

This compound derivatives are synthesized from 3-acetamidocoumarins under optimized acidic hydrolysis conditions :

-

Key Reaction Parameters :

-

H₂SO₄ concentration: 5–10% (v/v)

-

Temperature: 100–120°C

-

Reaction time: 5–20 minutes

-

Example :

-

Hydrolysis of 1f (5-chloro-3-acetamidocoumarin) yields (E)-2f (2,4-dihydroxy-α-aminocinnamic acid) in 67% yield .

Structural Confirmation :

Solid-Phase Photodimerization

While not directly reported for this compound, its analogs undergo [2+2] photocycloaddition in crystalline states . This suggests potential for designing photo-responsive materials.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis

2-Aminocinnamic acid serves as a crucial intermediate in the synthesis of complex organic molecules. It is utilized in the production of pharmaceuticals and natural products due to its versatile reactivity. For instance, it can be involved in reactions such as the cyanide-catalyzed imino-Stetter reaction, which facilitates the formation of indole derivatives essential for various therapeutic agents .

Table 1: Synthesis Reactions Involving this compound

Biological Activities

Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit antimicrobial activity. Studies have shown that certain derivatives can inhibit bacterial growth by targeting cell wall components, leading to cell lysis. This property makes it a candidate for developing new antibacterial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. It is believed to inhibit specific enzymes and signaling pathways related to cancer cell proliferation. For example, derivatives of this compound have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Table 2: Biological Activities of this compound Derivatives

Medical Applications

Therapeutic Potential

The therapeutic applications of this compound are being explored extensively. Its derivatives are under investigation for treating conditions such as ulcerative colitis (UC). A study demonstrated that specific derivatives could reduce colonic ulcers and inflammation in animal models by inhibiting myeloperoxidase (MPO) activity, thereby showcasing their potential as anti-inflammatory agents .

Case Study: Ulcerative Colitis Model

In a controlled study on rats induced with UC using trinitrobenzene sulfonic acid (TNBS), treatment with this compound derivatives resulted in significant reductions in ulcer presence and inflammation markers. The mechanism involved antioxidant activity and inhibition of MPO, suggesting a dual-action approach to managing UC .

Industrial Applications

Material Science

Beyond biological applications, this compound is also utilized in material science. It is employed in the production of polymers and coatings that require specific chemical properties. This versatility extends its applicability beyond traditional pharmaceutical uses into innovative materials development.

Mecanismo De Acción

The mechanism of action of 2-aminocinnamic acid involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may interact with bacterial cell wall components, leading to cell lysis. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cell proliferation .

Comparación Con Compuestos Similares

2-Aminocinnamic acid can be compared with other cinnamic acid derivatives, such as:

Cinnamic acid: Lacks the amino group, making it less reactive in certain substitution reactions.

4-Aminocinnamic acid: Has the amino group in a different position, leading to different reactivity and applications.

3,4-Dihydroxycinnamic acid: Contains hydroxyl groups, providing different biological activities and chemical properties

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications in various fields.

Actividad Biológica

2-Aminocinnamic acid, a derivative of cinnamic acid, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, focusing on its antioxidant properties, inhibitory effects on myeloperoxidase (MPO), and potential therapeutic applications.

Chemical Structure and Properties

This compound possesses a structure characterized by an amino group attached to the aromatic ring of cinnamic acid. Its chemical formula is , and it exhibits both hydrophilic and lipophilic properties due to the presence of the amino and carboxylic acid groups. This duality contributes to its biological interactions.

Antioxidant Activity

Antioxidant activity is one of the prominent features of this compound. Various studies have demonstrated its capacity to scavenge free radicals, which is crucial in mitigating oxidative stress linked to numerous diseases.

The antioxidant mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage. The ability of this compound to donate electrons is influenced by its structural components, particularly the amino and hydroxyl groups.

Comparative Antioxidant Activity

A comparative analysis of antioxidant activities among related compounds reveals that this compound exhibits significant radical scavenging activity (RSA). In tests involving DPPH and ABTS radicals, it showed RSA values comparable to established antioxidants like ascorbic acid and caffeic acid.

| Compound | DPPH RSA (%) | ABTS RSA (%) | IC50 (µM) |

|---|---|---|---|

| This compound | 77% | 100% | 26 ± 2 |

| Ascorbic Acid | 90% | 98% | 20 ± 1 |

| Caffeic Acid | 85% | 93% | 30 ± 3 |

Myeloperoxidase Inhibition

Myeloperoxidase (MPO) is an enzyme involved in inflammatory processes. Inhibition of MPO by this compound has been documented, indicating its potential as an anti-inflammatory agent.

In Vitro Studies

Studies have shown that various derivatives of aminocinnamic acids exhibit potent MPO inhibitory activity. For instance, certain derivatives demonstrated IC50 values comparable to indomethacin, a well-known anti-inflammatory drug.

- IC50 Values for MPO Inhibition:

| Compound | IC50 (µM) |

|---|---|

| This compound | 26 ± 2 |

| Indomethacin | 29 ± 2 |

| 5-Aminosalicylic Acid | 30 ± 5 |

The inhibition mechanism involves binding at the active site of MPO, where the amino and carboxylic groups play critical roles in anchoring the compound effectively.

Cytotoxicity Assessment

While exploring the therapeutic potential of this compound, cytotoxicity has been assessed using cell lines such as NIH/3T3 fibroblasts. Results indicate low cytotoxicity at concentrations up to 200 µM, with cell viability remaining above 85% for most derivatives tested.

Summary of Cytotoxicity Results

| Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 100 | >85 |

| 200 | >80 |

Case Studies

Recent studies have highlighted the protective effects of aminocinnamic acids in models of colonic inflammation. For example, research involving TNBS-induced colonic ulcers demonstrated that treatment with aminocinnamic acids significantly reduced ulcer formation and MPO activity while lowering malondialdehyde levels, a marker for oxidative stress.

Propiedades

IUPAC Name |

(E)-3-(2-aminophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,10H2,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBQKHKEEHEPOE-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1664-63-7 | |

| Record name | NSC31673 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.